molecular formula C6H16B- B8641478 Triethylboronanion

Triethylboronanion

Cat. No.: B8641478
M. Wt: 99.00 g/mol
InChI Key: UZEVVLMPUHZSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethylborane (TEB), also known as triethylboron, is an organoboron compound with the formula $ \text{B(C}2\text{H}5\text{)}_3 $. It is a colorless, pyrophoric liquid that ignites spontaneously in air, making it a critical reagent in radical-initiated reactions and polymerization processes.

Properties

IUPAC Name

triethylboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16B/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/q-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEVVLMPUHZSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH-](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16B-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : $ \text{C}6\text{H}{15}\text{B} $
  • Molecular Weight : 97.99 g/mol
  • CAS Number : 97-94-9
  • Structure : A trigonal planar boron center bonded to three ethyl groups .

Synthesis :
TEB is typically prepared via the reaction of boron trichloride with ethyl Grignard reagents, as described by Stock and Zeidler . Modern methods include the use of lithium triethylborohydride, synthesized from bromoethane and triethylboron in tetrahydrofuran .

Comparison with Similar Boron Compounds

Structural and Bond Energy Comparisons

The bond energy and stability of alkylboranes are influenced by substituent size and electronic effects. Data from bond energy studies (Table 1) highlight these differences:

Table 1: Total Bond Energies of Alkylboranes

Compound Total Bond Energy (kcal/mol)
Triethylborane 86.13
Trimethylborane 49.76
Triphenylboron 172.10
Tri-isopropylboron 122.76

Source: Total bond energy data derived from computational studies .

  • Triethylborane exhibits intermediate bond energy, balancing steric bulk (ethyl groups) and stability.
  • Trimethylborane has lower bond energy due to smaller methyl groups, increasing reactivity but reducing thermal stability.
  • Triphenylboron demonstrates higher bond energy, attributed to resonance stabilization from aromatic rings .

a) Reactivity with Oxygen :

  • Triethylborane : Forms peroxides (e.g., $ \text{Et}_2\text{BOOEt} $) upon exposure to oxygen, which decompose to generate ethyl radicals for polymerization .
  • Trimethylborane : More reactive but less selective due to weaker B–C bonds, limiting its use in controlled radical reactions .
  • Sodium Tetraethylborate : A stable salt ($ \text{NaB(C}2\text{H}5\text{)}_4 $) used in organic synthesis as a nucleophilic agent, contrasting with TEB’s radical role .

b) Reduction Capabilities :

  • TEB reduces S-alkyl-thionocarbonates efficiently, outperforming bulkier analogs like tri-isopropylboron, which suffer from steric hindrance .

Physical Properties and Solubility

Table 2: Cohesion Energy and Solubility Parameters

Compound Cohesion Energy (cal/cm³) Solubility Parameter (cal/cm³)^½
Triethylborane 69.29 8.32
Diethylzinc 57.89 7.61

Source: Experimental cohesion energy data .

  • TEB’s higher cohesion energy compared to diethylzinc indicates stronger intermolecular forces, affecting its solubility in nonpolar solvents .

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